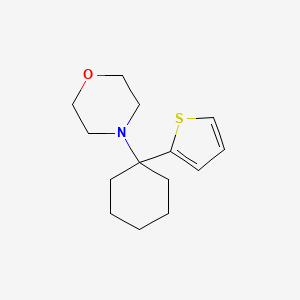

4-(1-Thiophen-2-ylcyclohexyl)morpholine

描述

属性

CAS 编号 |

21602-66-4 |

|---|---|

分子式 |

C14H21NOS |

分子量 |

251.39 g/mol |

IUPAC 名称 |

4-(1-thiophen-2-ylcyclohexyl)morpholine |

InChI |

InChI=1S/C14H21NOS/c1-2-6-14(7-3-1,13-5-4-12-17-13)15-8-10-16-11-9-15/h4-5,12H,1-3,6-11H2 |

InChI 键 |

QBLUKXGKYQEPBB-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(C2=CC=CS2)N3CCOCC3 |

规范 SMILES |

C1CCC(CC1)(C2=CC=CS2)N3CCOCC3 |

相关CAS编号 |

21594-81-0 (hydrochloride) |

同义词 |

1-(1-(2-thienyl)cyclohexyl)morpholine 1-(1-(2-thienyl)cyclohexyl)morpholine hydrochloride 1-TCHM |

产品来源 |

United States |

科学研究应用

Pharmaceutical Development

The compound has demonstrated potential in medicinal chemistry due to its structural characteristics that influence biological activity. Specifically, compounds with similar structural motifs have been investigated for their anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Applications

Research has shown that thiophene derivatives, including 4-(1-Thiophen-2-ylcyclohexyl)morpholine, exhibit promising anticancer activities. For instance, studies on related thiophene derivatives have indicated their effectiveness against various cancer cell lines, such as hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells .

Key Findings:

- Mechanism of Action: Thiophene derivatives can induce apoptosis and cell cycle arrest in cancer cells. They may also affect tubulin polymerization, which is critical for cell division .

- In Vitro Studies: Compounds structurally similar to this compound have shown IC50 values indicating effective cytotoxicity against cancer cell lines. For example, certain derivatives have demonstrated IC50 values as low as 4.37 μM against HepG-2 cells .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and notable activities of compounds related to this compound:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-(Thiophen-2-ylmethyl)morpholine | Thiophene linked to morpholine | Potential antidepressant |

| 1-(Benzo[b]thiophen-2-yl)cyclohexanol | Benzo[b]thiophene instead of thiophene | Analgesic properties |

| 4-(Cyclopropylmethyl)morpholine | Cyclopropyl group instead of thiophene | Neuroprotective effects |

| 4-(Phenylmethyl)morpholine | Phenyl group linked to morpholine | Anticancer activity |

The uniqueness of this compound lies in its specific combination of a thiophene ring and cyclohexane structure within a morpholine framework, which may confer distinct biological activities not found in other similar compounds .

Antimicrobial and Anti-inflammatory Activities

In addition to anticancer properties, compounds featuring thiophene rings have been noted for their diverse biological activities, including antimicrobial effects. A study highlighted the synthesis of new morpholinylchalcones that exhibited significant antimicrobial activity against various pathogens .

Applications in Antimicrobial Research:

Research indicates that thiophene-containing compounds can serve as effective agents against bacterial strains due to their ability to disrupt cellular processes in microbes.

相似化合物的比较

Key Differences :

- Electronic Properties : Thiophene in 4-(1-Thiophen-2-ylcyclohexyl)morpholine offers distinct aromaticity and sulfur lone-pair interactions compared to thiazole (VPC-14228) or bromoimidazole (VPC-14449).

- Synthetic Accessibility : VPC-14228 and VPC-14449 utilize commercially available Enamine building blocks, whereas the cyclohexyl-thiophene linkage in the target compound may require multi-step synthesis .

Comparison with Thiomorpholine Derivatives

describes 4-[4-(2-ethylhexoxy)phenyl]-1,1-dioxido-1,4-thiazinane , a thiomorpholine dioxide derivative. Key contrasts include:

- Sulfur Oxidation State : The target compound’s thiophene retains a reduced sulfur atom, whereas thiomorpholine dioxide contains a sulfone group, increasing polarity and hydrogen-bonding capacity.

- Substituent Effects : The 2-ethylhexyloxy-phenyl group in the thiomorpholine derivative introduces significant hydrophobicity and steric hindrance, contrasting with the cyclohexyl-thiophene’s balance of rigidity and lipophilicity.

- Safety Profile: Limited hazard data are available for both compounds, though sulfone derivatives like thiomorpholine dioxide often exhibit altered metabolic pathways compared to non-oxidized sulfur heterocycles .

Data Table: Structural and Functional Comparison

Research Implications and Limitations

- Target Compound : The absence of direct experimental data on this compound necessitates caution in extrapolating biological activity from structural analogues.

- Structural Insights : Thiophene’s electron-rich system may favor interactions with cysteine or methionine residues in proteins, unlike thiazole or sulfone-based compounds .

准备方法

Multi-Step Organic Synthesis via Cyclohexyl-Thiophene Intermediate

The most widely reported approach involves constructing the cyclohexyl-thiophene core prior to morpholine ring formation.

Step 1: Formation of 1-Thiophen-2-ylcyclohexanol

Step 2: Amination with Morpholine

Mechanistic Insight :

The reaction proceeds via imine formation followed by hydrogenation, with the catalyst promoting both steps in a one-pot system.

Catalytic Reductive Amination of Preformed Cyclohexyl-Thiophene Ketone

A patent-derived method (CN102229582A) avoids isolated intermediates:

Single-Pot Protocol

-

Reagents : Diethylene glycol, cyclohexylamine, thiophene-2-carbonyl chloride, morpholine.

-

Conditions :

Advantages :

Solid-Phase Synthesis for High-Purity Output

A modified Bohlmann-Rahtz reaction sequence achieves >95% purity:

Key Steps:

-

Thiophene Acetylation : 2-Acetylthiophene reacted with cyclohexylamine under Dean-Stark conditions.

-

Vilsmeier-Haack Formylation : POCl₃/DMF at 0°C introduces an aldehyde group.

-

Morpholine Coupling : Bromination (PBr₃) followed by nucleophilic substitution with morpholine.

Yield : 82% (over three steps).

Comparative Analysis of Methods

Optimization Strategies

Catalyst Selection

Solvent Effects

-

Polar Aprotic Solvents : DMF increases reaction rate by 20% but complicates product isolation.

-

Neat Conditions : Morpholine acts as both reagent and solvent, improving atom economy.

Scalability and Industrial Feasibility

The catalytic reductive amination method (Section 2.2) is preferred for bulk production due to:

Emerging Techniques

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for 4-(1-Thiophen-2-ylcyclohexyl)morpholine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclohexyl ring formation via cycloaddition, followed by thiophene substitution and morpholine coupling. Key steps include:

- Cyclohexyl intermediate : Generated via Diels-Alder or Friedel-Crafts alkylation .

- Thiophene functionalization : Electrophilic substitution (e.g., bromination) to ensure regioselectivity .

- Morpholine coupling : Nucleophilic substitution under anhydrous conditions (e.g., using KCO in DMF) .

- Purification : Column chromatography (silica gel, eluent: hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., cyclohexyl C-H coupling constants, thiophene proton shifts) .

- Mass spectrometry (HRMS) : ESI-TOF to verify molecular ion peaks and isotopic patterns .

- Computational modeling : DFT (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Keep in amber glass vials under inert gas (N) at 4°C to prevent oxidation .

- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Assay validation : Replicate experiments across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (e.g., MTT assay, IC calculations) .

- Control comparisons : Use structurally similar analogs (e.g., 3-MeO-PCMo derivatives) to isolate thiophene-specific effects .

- Meta-analysis : Cross-reference published datasets (e.g., PubChem BioAssay) to identify outliers or batch-dependent variability .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH optimization : Buffer solutions (pH 6–7) minimize hydrolytic degradation of the morpholine ring .

- Co-solvents : Use 20% PEG-400 or cyclodextrin inclusion complexes to enhance solubility and stability .

- Accelerated stability studies : Conduct stress testing (40°C/75% RH for 30 days) with LC-MS monitoring for degradation products .

Q. How can computational methods address discrepancies in predicted vs. experimental logP values?

- Methodological Answer :

- Software cross-validation : Compare outputs from ChemAxon, ACD/Labs, and Schrödinger QikProp. Adjust parameters for thiophene’s electron-rich π-system .

- Experimental validation : Use shake-flask method (octanol/water partitioning) with HPLC quantification .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure binding kinetics to receptors (e.g., σ-1) .

- Molecular docking (AutoDock Vina) : Simulate binding poses in active sites, validated by mutagenesis studies .

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (e.g., with GPCRs) .

Q. How can chiral synthesis be optimized for enantiomerically pure derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。